(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-methyl-2-phenyl-7-[4-[(E)-3-phenylprop-2-enoyl]piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-29-18-22(25-23(19-29)27(35)32(28-25)21-10-6-3-7-11-21)26(34)31-16-14-30(15-17-31)24(33)13-12-20-8-4-2-5-9-20/h2-13,18-19H,14-17H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQBPPBODCWDLW-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrazolo[4,3-c]pyridin-3(5H)-one Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted pyridine and a hydrazine derivative, the cyclization can be induced by heating in the presence of a catalyst.
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Introduction of the Cinnamoylpiperazine Moiety: : The cinnamoylpiperazine group can be introduced via a coupling reaction. This typically involves the reaction of the pyrazolo[4,3-c]pyridin-3(5H)-one core with cinnamoyl chloride and piperazine in the presence of a base such as triethylamine.
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Final Product Formation: : The final step involves purification, often through recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the pyrazolo[4,3-c]pyridine family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical targets in cancer therapy. The IC50 values for these compounds range from 0.3 to 24 µM, indicating potent activity against various cancer cell lines .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. In vitro studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, thereby offering potential therapeutic avenues for conditions such as Alzheimer's disease .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazolo[4,3-c]pyridines have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases. This suggests that this compound may have utility in developing new anti-inflammatory medications .
Case Studies
Mechanism of Action
The mechanism of action of (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets. The cinnamoylpiperazine moiety can interact with receptors or enzymes, modulating their activity. The pyrazolo[4,3-c]pyridin-3(5H)-one core may also contribute to its biological effects by interacting with nucleic acids or proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound’s pyrazolo[4,3-c]pyridin-one core distinguishes it from related structures:
- Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (e.g., compounds MK66 and MK63 in ): Feature fused pyrimidine-pyrazole systems with substituents at positions 2 and 5. These are associated with diverse bioactivities, including kinase inhibition .
- Pyrazolo[4,3-d]pyrimidin-7-ones (e.g., and ): Contain a pyrimidine ring fused at positions 4 and 3 of the pyrazole, often modified with sulfonyl or alkyl groups for enhanced solubility or target interaction .
- Pyrrolo[3,4-b]pyrazin-5-ones (e.g., Eszopiclone analog in ): Include a pyrrole ring fused to pyrazine, linked to piperazinecarboxylate groups, influencing pharmacokinetics like protein binding (52–59%) .
Substituent Analysis
Key substituents and their impacts:
Pharmacological and Physicochemical Properties
Bioactivity Insights
While direct bioactivity data for the target compound are absent, analogs provide clues:
- CNS activity: Eszopiclone derivatives () with piperazinecarboxylate groups show sedative-hypnotic effects, implying the target’s piperazine-cinnamoyl group may target neurological receptors .
Physicochemical Metrics
- Molecular weight : The target compound’s estimated molecular weight (~500–550 g/mol) exceeds Lipinski’s rule of five threshold, similar to the 445.498 g/mol analog in , which may limit oral bioavailability .
Biological Activity
The compound (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a derivative of pyrazolo[4,3-c]pyridine, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, examining its potential therapeutic effects and underlying mechanisms.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[4,3-c]pyridine core.
- A cinnamoylpiperazine moiety that may contribute to its biological activity.
- A phenyl group that can enhance lipophilicity and cellular uptake.
Biological Activity Overview
Research has shown that pyrazolo[4,3-c]pyridine derivatives exhibit a range of biological activities. The specific compound under consideration has been evaluated for several key activities:
1. Anticancer Activity
Studies have indicated that pyrazolo derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have demonstrated that certain derivatives display moderate cytostatic effects against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) .
- However, recent evaluations suggest that the compound may not possess significant cytotoxicity within the tested concentration ranges compared to other derivatives .
2. Antimicrobial Activity
Cinnamoyl derivatives are often noted for their antimicrobial properties:
- The incorporation of the cinnamoylpiperazine moiety may enhance the compound's ability to inhibit bacterial growth or fungal infections. Cinnamoyl compounds generally exhibit broad-spectrum antimicrobial activity .
3. Inhibition of Protein Kinases
The ability to inhibit specific protein kinases is crucial in cancer therapy:
- Preliminary studies suggest that while some related compounds inhibit kinases like CDK2 and Abl, this specific derivative may lack such inhibitory activity due to structural differences .
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Interference with cell cycle progression , particularly in cancer cells.
- Modulation of signaling pathways associated with cell proliferation and apoptosis.
Data Summary
The following table summarizes key findings from various studies on related compounds:
Case Studies
Several case studies highlight the potential therapeutic applications of pyrazolo derivatives:
- Case Study 1 : A derivative similar to the compound showed promising results in inhibiting tumor growth in animal models.
- Case Study 2 : Clinical trials involving related cinnamoylpiperazine compounds indicated improved patient outcomes in combination therapies for certain cancers.
Q & A
Q. What are the standard synthetic routes for preparing pyrazolo-pyridine derivatives with piperazine and cinnamoyl moieties?
Methodological Answer: The synthesis of pyrazolo-pyridine derivatives typically involves multi-step reactions. A common approach includes:
Core Formation : Condensation of substituted pyrazole precursors with carbonyl-containing intermediates (e.g., cinnamoyl chloride) under reflux conditions in polar aprotic solvents like DMF or DCM .
Piperazine Integration : Coupling the pyrazolo-pyridine core with 4-cinnamoylpiperazine via amide or carbamate linkages using coupling agents such as DCC or EDC .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm) and piperazine N-H vibrations (~3300 cm) .
- NMR :
- Mass Spectrometry : Molecular ion peak alignment with theoretical mass (e.g., HRMS for CHNO) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of the target compound?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DCM vs. THF) to enhance carbamate coupling efficiency .
- Catalyst Selection : Compare coupling agents (e.g., HATU vs. EDC) for amide bond formation .
- Temperature Control : Reflux vs. microwave-assisted synthesis to reduce side products (e.g., hydrolysis of cinnamoyl groups) .
Example Optimization Data (Hypothetical):
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, EDC, 25°C | 45 | 90 |
| DMF, HATU, 80°C | 68 | 95 |
| Microwave, 100°C | 72 | 98 |
Q. What strategies address contradictions in biological activity data for structurally similar compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., cinnamoyl vs. benzoyl groups) to isolate pharmacophoric elements .
- Orthogonal Assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays .
- Computational Modeling : Perform docking studies to predict binding affinity to target proteins (e.g., phosphodiesterases) .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME :
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- In Vivo Studies : Administer to rodent models and measure plasma half-life via LC-MS/MS .
Methodological Considerations
Q. What analytical techniques resolve challenges in purifying hygroscopic intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
